Pyrazine

概要

説明

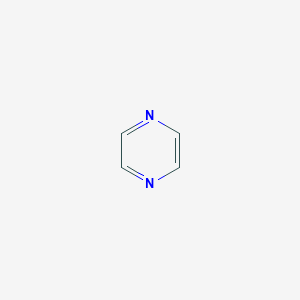

ピラジンは、化学式 C₄H₄N₂ を持つ複素環式芳香族有機化合物です。これは、反対の位置に2つの窒素原子を含む6員環構造を持つ対称的な分子です。ピラジンは、その独特の臭いがあり、さまざまな天然物や合成物に見られます。 それは、香味料および香料産業、ならびに医薬品および農業において重要な役割を果たしています .

準備方法

合成経路および反応条件

ピラジンは、いくつかの方法で合成することができます。

α-ジケトンのジアミンとの縮合: この方法は、α-ジケトンのジアミンとの反応、続いてピラジンを形成する酸化を含む.

α-ニトロソ/ニトロ/アジドケトンの還元および酸化: このアプローチには、ニトロまたはアジドケトンの還元によるピラジンの形成が含まれます.

工業的生産方法

工業的設定では、ピラジンは通常、アンモニアと1,2-ジカルボニル化合物の反応、またはピペラジンの酸化によって生成されます . これらの方法は、大規模生産に適しており効率的です。

化学反応の分析

反応の種類

ピラジンは、以下を含むさまざまな化学反応を起こします。

酸化: ピラジンは、ピラジンN-オキシドを形成するために酸化することができます。

還元: ピラジンの還元は、ジヒドロピラジン誘導体をもたらす可能性があります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や触媒的水素化などの還元剤が使用されます。

形成される主要な製品

酸化: ピラジンN-オキシド。

還元: ジヒドロピラジン誘導体。

科学研究アプリケーション

ピラジンとその誘導体は、科学研究において幅広い用途があります。

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Agents

Pyrazine derivatives have shown promising results in anticancer research. Several studies have reported that this compound hybrids exhibit potent activity against various cancer cell lines:

- Chalcone-Pyrazine Hybrids : These compounds demonstrated significant anti-cancer activity with IC50 values comparable to established chemotherapeutics like Adriamycin. For instance, one compound showed an IC50 of 10.4 μM against the BPH-1 cell line and 9.1 μM against MCF-7 cells, indicating strong potential for further development in cancer therapies .

- Polyphenol-Pyrazine Hybrids : These hybrids also displayed notable inhibitory effects on MCF-7 cells with an IC50 of 70.9 μM, surpassing the effects of resveratrol .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Type | Cell Line | IC50 (μM) |

|---|---|---|

| Chalcone-Pyrazine | BPH-1 | 10.4 |

| Chalcone-Pyrazine | MCF-7 | 9.1 |

| Polyphenol-Pyrazine | MCF-7 | 70.9 |

1.2 Antimicrobial Properties

Pyrazines have been recognized for their antibacterial and antiparasitic activities. Research indicates that certain this compound derivatives can inhibit bacterial growth effectively, making them candidates for new antimicrobial agents .

Materials Science

2.1 Optoelectronic Applications

Recent advancements have highlighted the role of this compound in developing new π-conjugated materials essential for optoelectronic devices:

- Solar Cells : this compound-based materials are being explored for their charge transfer properties, which are crucial for enhancing the efficiency of solar cells .

- Light-emitting Diodes (LEDs) : The favorable physical properties of pyrazines make them suitable for use in LEDs, contributing to the development of more efficient lighting solutions .

Table 2: Applications of this compound in Materials Science

| Application | Description |

|---|---|

| Solar Cells | Used as charge transfer materials |

| Light-emitting Diodes | Employed for improved light emission |

Food Technology

3.1 Flavoring Agents

Pyrazines are widely utilized as flavoring agents in the food industry due to their distinctive nutty and roasted flavors:

- Natural Sources : Pyrazines can be extracted from natural sources such as coffee beans and cocoa, contributing to their flavor profiles in various food products .

- Synthetic Production : The ability to synthesize pyrazines allows for consistent flavoring in processed foods, catering to consumer demands for natural ingredients .

Environmental Applications

4.1 Corrosion Inhibition

Research has indicated that pyrazines and their derivatives possess anti-corrosion properties, making them valuable in protecting metals from degradation in corrosive environments:

- Corrosion Studies : Various studies have demonstrated the effectiveness of pyrazines as corrosion inhibitors for different steel compositions exposed to aggressive solutions .

Case Studies

Case Study 1: this compound Derivatives in Cancer Treatment

A study investigated a series of chalcone-pyrazine hybrids that exhibited potent anti-cancer activities against multiple cell lines, including MCF-7 and A549. The findings suggest that these compounds may serve as lead candidates for developing new cancer therapies.

Case Study 2: Optoelectronic Devices Using this compound Polymers

Research on this compound-based polymers has shown their potential in photovoltaic applications, with specific focus on low-bandgap materials that enhance energy conversion efficiency in solar cells.

作用機序

ピラジンの作用機序は、その用途によって異なります。例えば、ピラジナミド(結核の治療に使用されるピラジン誘導体)の場合、この化合物は酵素ピラジナミダーゼによってピラジノ酸に変換されます。 ピラジノ酸は、次に脂肪酸シンターゼIを阻害し、結核菌の増殖と複製に必要な脂肪酸の合成を阻害します .

類似の化合物との比較

ピラジンは、次のような複素環式化合物のファミリーの一部です。

ピリジン: 環の中に窒素原子を1つ含みます。

ピリミジン: 1位と3位に窒素原子を2つ含みます。

ピリダジン: 1位と2位に窒素原子を2つ含みます。

ピペラジン: ピラジンの飽和類似体

ピラジンの独自性

ピラジンの対称的な構造と窒素原子の位置は、ピリジン、ピリダジン、ピリミジンよりも塩基性が低いという独自の化学的性質を与えています . この独特の構造により、さまざまな化学反応性とさまざまな分野での幅広い用途が可能になります。

類似化合物との比較

Pyrazine is part of a family of heterocyclic compounds that include:

Pyridine: Contains one nitrogen atom in the ring.

Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.

Pyridazine: Contains two nitrogen atoms at positions 1 and 2.

Uniqueness of this compound

This compound’s symmetrical structure and the positioning of nitrogen atoms confer unique chemical properties, making it less basic than pyridine, pyridazine, and pyrimidine . This distinct structure allows for diverse chemical reactivity and a wide range of applications in various fields.

生物活性

Pyrazine is a six-membered heterocyclic compound characterized by its nitrogen-containing structure, which has garnered significant interest due to its diverse biological activities. This article aims to provide a thorough overview of the biological activities associated with this compound and its derivatives, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound is known for its presence in various natural products and synthetic compounds. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory , anticancer , antibacterial , antiparasitic , and antioxidant effects. These properties make this compound and its derivatives valuable in pharmaceutical applications.

1. Anticancer Activity

Recent studies have demonstrated that this compound derivatives possess significant anticancer properties. For instance, a study reported that certain cinnamic acid-pyrazine hybrids exhibited enhanced neuroprotective effects against oxidative stress in human neuroblastoma cells (SH-SY5Y) with effective concentrations (EC50) as low as 3.55 μM . Another study identified compounds with IC50 values against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 46 | BPH-1 | 10.4 |

| 46 | MCF-7 | 9.1 |

| 48 | BEL-7402 | 10.74 |

These findings indicate the potential of this compound derivatives in cancer therapy, particularly for targeting specific cancer types with reduced toxicity compared to traditional chemotherapeutics .

2. Antibacterial and Antifungal Activity

Pyrazines have shown promising antibacterial properties against various bacterial strains. A study evaluated the activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides against Mycobacterium tuberculosis, reporting minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µmol/L depending on the compound structure .

The following table summarizes the MIC values for selected this compound derivatives against Staphylococcus aureus and Staphylococcus epidermidis:

| Compound No. | MIC (µmol/L) |

|---|---|

| 6 | 250 |

| 15 | 125 |

| 16 | 250 |

Additionally, certain pyrazines demonstrated antifungal activity against Aspergillus fumigatus and Trichosporon asahii, with MIC values also reflecting their structural modifications .

3. Anti-inflammatory Activity

This compound derivatives have been investigated for their anti-inflammatory properties. For example, a tricyclic pyrazolotriazolopteridinethione derivative exhibited notable anti-inflammatory activity comparable to established anti-inflammatory drugs . This highlights the potential for developing new anti-inflammatory agents based on this compound structures.

The biological activities of pyrazines can be attributed to several mechanisms:

- Inhibition of Kinases : Certain this compound derivatives have been shown to inhibit specific kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values indicating potent inhibitory effects .

- Antimicrobial Action : Pyrazines can disrupt bacterial cell walls and induce DNA damage at higher concentrations, contributing to their antibacterial efficacy .

- Oxidative Stress Modulation : Some studies suggest that pyrazines may enhance cellular resistance to oxidative stress through antioxidant mechanisms, providing neuroprotective effects .

Case Studies

Case Study: this compound Derivatives Against Cancer

In a detailed investigation, Zhang et al. synthesized various cinnamic acid-pyrazine derivatives and assessed their neuroprotective effects in vitro. The most potent compound demonstrated significant protective effects on human endothelial cells under oxidative stress conditions, underscoring the therapeutic potential of these derivatives in neurodegenerative diseases .

Case Study: Antibacterial Efficacy

A comprehensive analysis of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides revealed that modifications in the alkyl chain significantly influenced antibacterial activity against M. tuberculosis. The study emphasized structure-activity relationships critical for optimizing antibacterial efficacy .

特性

IUPAC Name |

pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCOXFCLRTKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049410 | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |

| Record name | Pyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 760.00 mm Hg | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

freely soluble in water, organic solvents, very soluble (in ethanol) | |

| Record name | Pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

290-37-9 | |

| Record name | Pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

54 - 56 °C | |

| Record name | Pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。